molecular formula C10H6N2O2 B076504 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 15000-43-8

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B076504
CAS No.: 15000-43-8
M. Wt: 186.17 g/mol
InChI Key: CRRUFISVDCIBAP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinolone family

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile has been found to interact with a variety of enzymes and proteins . These interactions are believed to be responsible for its biological properties.

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of aniline derivatives with malononitrile in the presence of a suitable catalyst. One common method involves the use of a base-catalyzed cyclization reaction, where the aniline derivative reacts with malononitrile to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound often employs multi-component reactions (MCRs) due to their efficiency and high yield. These reactions involve the use of isocyanides, aldehyde derivatives, and amine derivatives to produce the desired compound through a Smiles rearrangement .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and carboxamide analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRUFISVDCIBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715930
Record name 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15000-43-8
Record name 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Reactant of Route 6
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